molecular formula C7H8ClNO2 B1419698 6-Chloro-2,3-dimethoxypyridine CAS No. 1087659-30-0

6-Chloro-2,3-dimethoxypyridine

Cat. No. B1419698
CAS RN: 1087659-30-0
M. Wt: 173.6 g/mol
InChI Key: RIBNMZVQKQHUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-dimethoxypyridine is a chemical compound with the empirical formula C7H8ClNO2 and a molecular weight of 173.60 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with chlorine and two methoxy groups attached to it . The SMILES string representation of this molecule is COc1ccc(Cl)nc1OC .


Physical And Chemical Properties Analysis

This compound is a solid substance . The related compound 2,3-Dimethoxypyridine has a density of 1.1±0.1 g/cm3, a boiling point of 179.8±20.0 °C at 760 mmHg, and a flash point of 63.6±12.0 °C .

Scientific Research Applications

Synthesis of Complex Compounds

6-Chloro-2,3-dimethoxypyridine is a key intermediate in the synthesis of complex chemical compounds. For instance, it has been used in the preparation of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl through a multi-step process involving bromination, electrophilic substitution, and oxidation (Chen Yu-yan, 2004).

Antimicrobial and Anticancer Properties

The compound has shown potential in the creation of novel heterocyclic systems with antimicrobial and anticancer properties. A study highlighted the synthesis of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, derived from this compound, which demonstrated variable inhibitory effects on microbes and cancer cells (Ibrahim et al., 2022).

Application in Herbicides

This compound has also found applications in agriculture, particularly in the development of herbicides. Research into the conformational and intramolecular hydrogen bonding effects of pyrrole dicarboxylates, including derivatives of this compound, revealed their selectivity as post-emergence and pre-emergence herbicides (Andrea et al., 1990).

Structural Characterization Studies

It has been utilized in structural characterization studies, such as the investigation of 6-Chloro-2-oxindole, a related compound. These studies involve X-ray and DFT-calculated examinations, providing insights into molecular structures and bonding (Hachuła et al., 2011).

Development of Photodimers

Furthermore, this compound-related compounds have been used in photochemical studies, like the synthesis of photodimers from 2-aminopyridines and 2-pyridones, which have unique chemical and physical properties (Taylor & Kan, 1963).

Molecular Modeling and Drug Development

Lastly, the compound plays a role in molecular modeling and the development of new drugs. Studies have used derivatives of this compound to model potential anticancer drugs, showing its utility in the drug development process (Santana et al., 2020).

Safety and Hazards

6-Chloro-2,3-dimethoxypyridine is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is harmful if swallowed and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Chloro-2,3-dimethoxypyridine are not available, it’s worth noting that pyridine derivatives are of interest in various fields of research due to their wide range of pharmacological effects .

Biochemical Analysis

Biochemical Properties

6-Chloro-2,3-dimethoxypyridine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, which can affect the enzyme’s catalytic efficiency .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. These binding interactions can lead to changes in enzyme activity, which in turn can affect cellular processes such as gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that its effects on cellular function can vary, with potential changes in gene expression and metabolic activity observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. These interactions can influence the levels of metabolites and the overall metabolic flux. The compound may be metabolized through pathways involving oxidation or conjugation, leading to the formation of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization can impact the compound’s activity and function within the cell .

properties

IUPAC Name

6-chloro-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBNMZVQKQHUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670146
Record name 6-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1087659-30-0
Record name 6-Chloro-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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